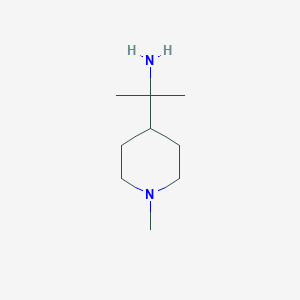

2-(1-Methylpiperidin-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

2-(1-methylpiperidin-4-yl)propan-2-amine |

InChI |

InChI=1S/C9H20N2/c1-9(2,10)8-4-6-11(3)7-5-8/h8H,4-7,10H2,1-3H3 |

InChI Key |

JZNWMAXEKHLJFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCN(CC1)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 1 Methylpiperidin 4 Yl Propan 2 Amine

Oxidation Reactions of the Amine Functionality and Piperidine (B6355638) Nitrogen

The two nitrogen atoms in 2-(1-methylpiperidin-4-yl)propan-2-amine exhibit different susceptibilities to oxidation, allowing for a degree of selective transformation depending on the reagents and reaction conditions employed.

The tertiary amine of the 1-methylpiperidine (B42303) ring is susceptible to oxidation to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperbenzoic acid (m-CPBA), or Caro's acid. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent, resulting in the formation of a coordinate covalent bond between nitrogen and oxygen. The steric environment around the piperidine nitrogen influences the rate of this reaction.

The primary amine functionality, being sterically hindered by the two adjacent methyl groups and the bulky piperidine substituent, displays a more complex oxidation profile. Mild oxidizing agents may lead to the formation of a hydroxylamine (B1172632) derivative. However, stronger oxidizing agents can result in a cascade of reactions. Depending on the specific oxidant and conditions, the primary amine can be oxidized to a nitroso compound, a nitro compound, or may undergo oxidative cleavage. The steric hindrance can also make the primary amine less reactive towards some oxidizing agents compared to a less hindered primary amine.

In instances where both amine groups are susceptible to oxidation, the relative nucleophilicity and steric accessibility of the two nitrogen atoms will determine the major product. It is plausible that under certain conditions, a bis-N-oxide could be formed.

Table 1: Predicted Oxidation Products of this compound

| Functional Group | Oxidizing Agent | Predicted Product(s) |

|---|---|---|

| Tertiary Amine (Piperidine N) | H₂O₂, m-CPBA | 2-(1-Oxido-1-methylpiperidin-4-yl)propan-2-amine |

| Primary Amine | Mild Oxidants | N-(2-(1-Methylpiperidin-4-yl)propan-2-yl)hydroxylamine |

Reduction Reactions for Altering Oxidation States

Reduction reactions involving this compound primarily focus on the conversion of any oxidized derivatives, such as N-oxides, back to the parent amine. Tertiary amine N-oxides are readily reduced to the corresponding tertiary amine. Common reducing agents for this transformation include trivalent phosphorus compounds, sulfur-based reagents like sulfurous acid, and catalytic hydrogenation. For example, the N-oxide of the 1-methylpiperidine moiety can be efficiently deoxygenated using triphenylphosphine (B44618) or by hydrogenation over a palladium catalyst.

If the primary amine were to be oxidized to a nitro group, a variety of reducing agents could be employed to regenerate the amine. Catalytic hydrogenation (e.g., using H₂ over Pd/C, PtO₂, or Raney nickel), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl) are effective for the reduction of nitroalkanes to primary amines.

It is important to note that the parent compound, this compound, does not possess functional groups that are readily reduced under standard conditions. The saturated piperidine ring and the alkyl chain are resistant to reduction except under very harsh conditions that would likely lead to decomposition of the molecule.

Nucleophilic and Electrophilic Substitution Reactions

The lone pairs of electrons on the two nitrogen atoms of this compound confer nucleophilic character to the molecule. Both the tertiary piperidine nitrogen and the primary amino nitrogen can act as nucleophiles, participating in reactions with electrophiles.

The tertiary amine is a good nucleophile and will readily react with alkyl halides in SN2 reactions to form quaternary ammonium (B1175870) salts. Similarly, it can react with acyl halides or anhydrides to form acylpiperidinium salts. The primary amine is also nucleophilic and can undergo similar reactions, such as alkylation and acylation, to form secondary and tertiary amines, and amides, respectively. However, the steric hindrance around the primary amine will significantly impact the rate of these reactions, making it less reactive than a comparable unhindered primary amine. This difference in reactivity could potentially be exploited for selective functionalization of the tertiary amine in the presence of the primary amine under carefully controlled conditions.

Electrophilic substitution on the nitrogen atoms is a key feature of the molecule's reactivity. Protonation by acids is a classic example of an electrophilic substitution reaction, leading to the formation of ammonium salts.

Due to the saturated nature of the piperidine ring and the alkyl side chain, electrophilic substitution on the carbon framework is not a typical reaction pathway. Conversely, nucleophilic substitution reactions on the carbon skeleton are also unlikely due to the absence of suitable leaving groups.

Acid-Base Properties and Salt Formation in Chemical Contexts

Both the tertiary amine in the piperidine ring and the primary amine group are basic and will react with acids to form salts. The basicity of these groups can be quantified by their pKa values of their conjugate acids. The pKa of the conjugate acid of 1-methylpiperidine is approximately 10.1. The pKa of the conjugate acid of a sterically hindered primary amine like tert-butylamine (B42293) is around 10.7. Therefore, both nitrogen atoms in this compound are expected to be effective proton acceptors.

In the presence of a strong acid, both amine groups will be protonated, forming a dicationic salt. The general reaction with an acid (HA) can be represented as follows:

C₁₀H₂₂N₂ + 2HA → [C₁₀H₂₄N₂]²⁺(A⁻)₂

The formation of salts is a common and important reaction for this compound, as it can significantly alter its physical properties, such as solubility and melting point. For example, reaction with hydrochloric acid would yield the corresponding dihydrochloride (B599025) salt, which is likely to be a water-soluble solid. The ability to form salts is also crucial in many of its applications, for instance, in the preparation of pharmaceutical formulations.

Table 2: Predicted Acid-Base Properties

| Functional Group | Approximate pKa of Conjugate Acid | Basicity |

|---|---|---|

| Tertiary Amine (Piperidine N) | ~10.1 | Basic |

Derivatization Strategies and Analog Design

Modification of the Piperidine (B6355638) Nitrogen (N1)

The tertiary amine of the piperidine ring (N1) is a critical site for modification, influencing the compound's polarity, basicity, and interaction with biological targets. The methyl group at this position can be replaced with a variety of other substituents through N-alkylation or N-acylation reactions.

N-Alkylation: The demethylation of the piperidine nitrogen followed by N-alkylation allows for the introduction of a wide range of alkyl and arylalkyl groups. This is a common strategy to explore the impact of steric bulk and lipophilicity on biological activity. For instance, replacing the N-methyl group with larger alkyl chains or benzyl (B1604629) groups can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

N-Acylation: N-acylation of the piperidine nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation. This modification can also serve to modulate the basicity of the piperidine nitrogen.

Substitution on the Piperidine Ring (C2, C3, C4, C5, C6)

Modifications to the carbon framework of the piperidine ring offer another avenue for analog design. Substitutions at various positions can introduce chirality, alter the ring conformation, and provide additional points of interaction with biological targets. These modifications can be achieved through various synthetic routes, including the use of substituted piperidone precursors.

Elaboration of the Propan-2-amine Side Chain

The propan-2-amine side chain is a key functional group that can be readily modified to explore its role in target engagement. The primary amine of this side chain is a common site for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups.

Amide bond formation, through coupling with a variety of carboxylic acids, is a widely used strategy to introduce diverse substituents. This approach allows for the systematic exploration of how different chemical functionalities attached to the propan-2-amine side chain affect biological activity. A convenient protocol for amide bond formation, particularly for electron-deficient amines, involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Conjugation to Diverse Chemical Moieties (e.g., Pyrimidine (B1678525), Pyrazine, Benzothiazole (B30560), Thienopyrimidine)

Pyrimidine Conjugates: The pyrimidine ring is a common feature in many biologically active molecules. nih.govmdpi.com Conjugation of the 2-(1-methylpiperidin-4-yl)propan-2-amine core to a pyrimidine moiety can be achieved through various synthetic methods, such as nucleophilic substitution of a leaving group on the pyrimidine ring with the amine of the side chain.

Pyrazine Conjugates: Similar to pyrimidines, pyrazines are another class of nitrogen-containing heterocycles that are frequently incorporated into drug candidates.

Benzothiazole Conjugates: Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities. The synthesis of benzothiazole-conjugated analogs can be achieved through the reaction of the amine side chain with a suitably functionalized benzothiazole precursor.

Thienopyrimidine Conjugates: Thienopyrimidines represent a class of fused heterocyclic compounds with demonstrated biological potential. The synthesis of thienopyrimidine derivatives of the core scaffold can provide access to novel chemical entities with unique pharmacological profiles.

Structure-Activity Relationship (SAR) Studies in Analog Series

Systematic modifications of the this compound scaffold, as described in the preceding sections, have enabled detailed structure-activity relationship (SAR) studies. These studies are crucial for understanding how specific structural features influence the biological activity of the resulting analogs and for guiding the design of more potent and selective compounds.

Impact of Substituent Electronic Properties

In one study, the electrostatic potential of different analogs was mapped onto the total electron density surface, with red regions indicating electron-rich areas and blue regions representing electron-poor areas. mdpi.com It was observed that the interaction energy between the compound and its biological target could be significantly affected by the electronic nature of the substituents. For example, a compound with an electron-donating group showed a stronger electrostatic interaction with a specific residue in the binding pocket compared to analogs with electron-withdrawing groups. mdpi.com

Influence of Steric Factors

Steric hindrance, the spatial arrangement of atoms within a molecule, is another critical factor that governs its interaction with a biological target. The size and shape of substituents can dictate how well a molecule fits into a binding site and can influence its conformational preferences.

The introduction of bulky substituents on the piperidine ring or at the piperidine nitrogen can lead to steric clashes with the target protein, potentially reducing binding affinity. Conversely, in some cases, steric bulk may be beneficial, for example, by promoting a specific conformation that is favorable for binding or by shielding a part of the molecule from metabolic degradation.

Below is a data table summarizing the derivatization strategies for this compound.

| Modification Site | Derivatization Strategy | Potential Impact |

| Piperidine Nitrogen (N1) | N-Alkylation, N-Acylation | Modulates polarity, basicity, lipophilicity, and steric bulk. |

| Piperidine Ring (C2-C6) | Introduction of substituents | Alters ring conformation, introduces chirality, and provides new interaction points. |

| Propan-2-amine Side Chain | Amide/sulfonamide formation | Allows for the introduction of diverse functional groups to probe target interactions. |

| Conjugation | Attachment of heterocycles | Expands chemical space and can introduce new pharmacological properties. |

The following table provides examples of different heterocyclic moieties that have been conjugated to piperidine-containing scaffolds.

| Heterocyclic Moiety | Significance |

| Pyrimidine | Common in biologically active compounds. nih.govmdpi.com |

| Pyrazine | Nitrogen-containing heterocycle used in drug design. |

| Benzothiazole | Scaffold with a wide range of pharmacological activities. |

| Thienopyrimidine | Fused heterocyclic system with biological potential. |

An article focusing on the chemical compound “this compound,” with a specific emphasis on its derivatization strategies, analog design, and the conformational effects on its reactivity and interactions, cannot be generated at this time.

A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research on the conformational analysis, reactivity, and biological interactions of this compound. While information on related piperidine derivatives exists, there is no direct scholarly data pertaining to the conformational properties of this particular compound and how they influence its chemical behavior and interactions with biological targets.

The successful generation of the requested article requires detailed experimental or computational data from research studies, such as X-ray crystallography, NMR spectroscopy, or molecular modeling, to discuss the stable conformations of the piperidine ring and the propan-2-amine substituent. Furthermore, kinetic and thermodynamic data from reactivity studies and binding assay results from pharmacological research would be necessary to elaborate on how these conformations impact the compound's chemical reactivity and its affinity for specific receptors or enzymes.

Without such foundational research, any attempt to create the specified content would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, until relevant studies on this compound are published, it is not possible to provide the detailed and structured article as requested.

Spectroscopic and Advanced Analytical Characterization of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of 2-(1-Methylpiperidin-4-yl)propan-2-amine. Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N-methyl group, the piperidine (B6355638) ring, and the 2-aminopropane substituent. The integration of these signals would correspond to the number of protons in each environment.

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the piperidine nitrogen.

Piperidine Ring Protons: Complex multiplets for the protons on the piperidine ring. The protons at C2/C6 (adjacent to the nitrogen) would appear at a different chemical shift than the protons at C3/C5. The single proton at C4 would also have a unique signal.

2-Aminopropane Protons: A singlet for the six equivalent protons of the two methyl groups on the side chain. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on analogous structures, the following approximate chemical shifts are expected:

| Carbon Atom Assignment | Expected ¹³C Chemical Shift (δ, ppm) |

| Piperidine C2/C6 | 55-60 |

| Piperidine C3/C5 | 28-35 |

| Piperidine C4 | 40-45 |

| N-CH₃ | 45-50 |

| Quaternary Carbon (C-(CH₃)₂) | 50-55 |

| (CH₃)₂ on side chain | 25-30 |

This is an interactive table. Click on the headers to sort the data.

These predicted values are based on data from similar compounds such as N-methylpiperidine and 2-aminopropane. chemguide.co.uklibretexts.orgoregonstate.edu The precise chemical shifts can be definitively assigned using two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals, confirming the C-H and C-C connectivity throughout the molecule.

The stereochemistry and preferred conformation of the piperidine ring are critical aspects of the molecule's three-dimensional structure.

Chair Conformation: Like most substituted piperidines, the six-membered ring of this compound is expected to adopt a stable chair conformation.

Equatorial Preference: To minimize steric hindrance (specifically 1,3-diaxial interactions), the bulky 2-aminopropane substituent at the C4 position is strongly predicted to occupy the more spacious equatorial position. The N-methyl group also preferentially adopts an equatorial orientation. acs.org

This conformational preference can be confirmed experimentally using ¹H NMR. The coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle. A large coupling constant between the C4 proton (H4) and the axial protons at C3 and C5 would provide strong evidence for the axial position of H4, and consequently, the equatorial position of the bulky substituent. researchgate.net Advanced techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can also be employed to confirm through-space proximity between atoms, further solidifying the conformational assignment. libretexts.org

Nitrogen inversion is a process where the lone pair of electrons on the nitrogen atom rapidly moves from one side of the atom to the other, leading to an inversion of the configuration at the nitrogen center. In N-methylpiperidine, this results in the interconversion between two chair conformers, one with an axial N-methyl group and one with an equatorial N-methyl group. rsc.orgrsc.org

At room temperature, this inversion is extremely rapid on the NMR timescale. As a result, the signals for the piperidine ring protons and carbons (specifically at the C2 and C6 positions adjacent to the nitrogen) appear as time-averaged, sharp peaks. The equatorial conformer of N-methylpiperidine is known to be more stable. acs.org

To study the kinetics of this inversion, variable-temperature (VT) NMR spectroscopy can be utilized. By lowering the temperature, the rate of nitrogen inversion can be slowed down. If the temperature is lowered sufficiently to the point where the inversion rate becomes slow on the NMR timescale (the coalescence temperature), the single averaged signals for the C2/C6 protons and carbons would broaden and eventually split into two distinct sets of signals, representing the individual axial and equatorial N-methyl conformers. rsc.org This allows for the determination of the energy barrier for the inversion process.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, LC/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

The molecular formula of this compound is C₁₀H₂₂N₂. Its monoisotopic mass is 170.1783 Da.

Molecular Ion: Using soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily protonated due to its basic nitrogen atoms, yielding a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 171.1861 in a high-resolution mass spectrometer (HRMS). sielc.com HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Fragmentation Pattern: Under more energetic conditions, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the molecular ion will fragment in a predictable manner. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.info This process leads to the formation of a stable, resonance-stabilized iminium ion.

Expected key fragmentation pathways for this compound include:

Loss of an isobutyl radical: α-cleavage at the C4 position of the piperidine ring can lead to the formation of a prominent fragment ion.

Ring Fragmentation: Cleavage of the piperidine ring itself can occur, often initiated by α-cleavage next to the ring nitrogen, leading to characteristic fragment ions.

Loss of Ammonia: Fragmentation within the 2-aminopropane side chain could lead to the loss of an amino radical or ammonia.

| Ion | Proposed Structure / Origin | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 171.19 |

| [C₇H₁₄N]⁺ | α-cleavage, loss of C₃H₈N radical from side chain | 112.11 |

| [C₆H₁₂N]⁺ | N-methylpiperidine iminium ion after ring opening | 98.10 |

| [C₄H₁₀N]⁺ | Fragment from side chain (protonated t-butylamine) | 72.08 |

This is an interactive table. Click on the headers to sort the data.

Liquid Chromatography-Mass Spectrometry (LC/MS) is the premier technique for assessing the purity of pharmaceutical compounds like this compound. fishersci.com

The process involves injecting the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The liquid phase (mobile phase) carries the sample through a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). nih.gov Due to its basic nature, the analysis of this tertiary amine may require a mobile phase containing additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and prevent tailing, which can occur from interactions with residual silanol (B1196071) groups on the column. researchgate.net

The LC system separates the target compound from any impurities based on their differing physicochemical properties. As each component elutes from the column, it enters the mass spectrometer's ion source. The MS detector then generates a chromatogram, which is a plot of ion intensity versus retention time. The purity of the sample is typically calculated using the area percent method, where the peak area of the main compound is divided by the total area of all detected peaks. fishersci.com The high sensitivity and specificity of the MS detector allow for the detection and potential identification of even trace-level impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, tertiary amine, and aliphatic C-H bonds. The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, one for symmetric and one for asymmetric stretching, which is a hallmark of primary amines. wpmucdn.com The polarity of the N-H bond and intermolecular hydrogen bonding can cause these peaks to be broad. docbrown.info

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3000 - 2800 | C-H Stretch | Aliphatic (Piperidine, Methyl, Isopropyl) |

| 2805 - 2780 | C-H Symmetric Stretch | N-Methyl Group |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Chromatography Methods (e.g., HPLC, GC, TLC, Flash Column Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and assessment of purity for synthesized chemical compounds like this compound.

Flash Column Chromatography: This technique is commonly employed for the routine purification of multigram quantities of reaction mixtures. For a basic compound such as this compound, a silica (B1680970) gel stationary phase is often used. However, the basicity of the amine can lead to strong interactions with the acidic silica, causing poor separation and "tailing" of the peak. To mitigate this, the mobile phase (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is often modified. A small amount of a basic additive, such as triethylamine (B128534) or ammonium hydroxide, is frequently included in the eluent to neutralize the acidic sites on the silica gel, ensuring better elution and peak shape.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice. Given the polar and basic nature of the target molecule, reverse-phase (RP) HPLC is a common approach. A C18-functionalized silica column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is usually added to the mobile phase. This protonates the amine, improving its interaction with the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for determining the purity of a compound. A small amount of the sample is injected onto an analytical column, and the detector response is recorded over time. The purity is generally calculated based on the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. A high-purity sample would ideally show a single, sharp peak.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile compounds. Due to the presence of the polar primary amine group, which can cause peak tailing on standard GC columns, derivatization is sometimes necessary. The amine can be converted to a less polar derivative (e.g., an amide or a silylated amine) before analysis to improve its chromatographic behavior. Purity is determined by the peak area percentage, similar to HPLC.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and get a preliminary assessment of purity. mdpi.com A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica gel), which is then developed in a suitable mobile phase. The presence of a single spot after visualization (e.g., using UV light or a chemical stain like ninhydrin (B49086) for amines) indicates a likely high degree of purity.

Table 2: Example Purity Analysis Data Presentation

| Analytical Method | Retention Time (min) | Peak Area | Area % | Identity |

| HPLC | 5.72 | 985,400 | 99.1% | This compound |

| HPLC | 3.15 | 8,950 | 0.9% | Impurity A |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to confirm the empirical formula of a newly synthesized substance. For this compound, the molecular formula is C₁₀H₂₂N₂. The theoretical elemental composition is calculated from this formula and the atomic weights of the constituent elements.

A sample of the purified compound is subjected to high-temperature combustion, converting it into simple gaseous products (CO₂, H₂O, N₂). These gases are then quantified to determine the percentage of each element in the original sample. The experimental results are compared against the calculated theoretical values. A close correlation (typically within ±0.4%) between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and supports the confirmation of its structure and purity.

Table 3: Elemental Analysis Data for C₁₀H₂₂N₂

| Element | Molecular Formula | Theoretical % | Experimental % |

| Carbon (C) | C₁₀ | 70.52% | To be determined |

| Hydrogen (H) | H₂₂ | 13.02% | To be determined |

| Nitrogen (N) | N₂ | 16.45% | To be determined |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations are crucial for understanding the electronic structure and predicting the spectroscopic characteristics of 2-(1-Methylpiperidin-4-yl)propan-2-amine.

For a representative piperidine (B6355638) derivative, the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap can be calculated. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity chemjournal.kz. A larger energy gap suggests higher stability and lower reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting non-covalent interactions.

Table 1: Representative Quantum Chemical Descriptors for a Substituted Piperidine Analog

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and solubility |

Note: The data presented in this table is illustrative and based on general findings for similar piperidine derivatives, not on specific experimental or computational results for this compound.

Quantum chemical calculations can also be employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can aid in the structural confirmation and interpretation of experimental data. For instance, the theoretical chemical shifts (δ) for ¹H and ¹³C atoms and the vibrational frequencies corresponding to different functional groups can be computed. While specific predicted data for this compound is not available, studies on other heterocyclic compounds demonstrate the utility of such predictions in structural elucidation bohrium.com.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.

While specific docking studies for this compound are not documented, research on other 1-methylpiperidin-4-yl containing compounds has shown their potential to interact with various biological targets, including G protein-coupled receptors and enzymes mdpi.comresearchgate.net. The protonated amine in the piperidine ring of similar ligands has been observed to form crucial interactions with negatively charged residues like aspartate in the binding sites of receptors mdpi.com. The interaction profile typically involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in silico studies of piperidine derivatives targeting the µ-opioid receptor have highlighted interactions with key residues such as Gln124, Asp147, and Tyr148 tandfonline.com.

Molecular docking simulations can predict the most favorable binding pose of a ligand within the active site of a protein. For compounds containing the 1-methylpiperidine (B42303) moiety, the piperidine ring often adopts a chair conformation and positions itself within a hydrophobic pocket of the receptor. The orientation of the substituents on the piperidine ring is critical for establishing specific interactions with the surrounding amino acid residues. For example, docking studies of methylpiperidin-4-ylphenyl-nicotinamide derivatives with ABL1 kinase have demonstrated specific binding modes that contribute to their anticancer activity researchgate.net.

Table 2: Illustrative Ligand-Protein Interactions for a Piperidine-based Ligand from a Molecular Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 114 | Hydrogen Bond | 2.8 |

| TYR 326 | Pi-Pi Stacking | 4.5 |

| ILE 143 | Hydrophobic | 3.9 |

| TRP 283 | Hydrophobic | 4.2 |

Note: This table provides a representative example of interactions observed in docking studies of similar compounds and is not specific to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of a ligand-protein complex over time, offering insights into the stability of the binding mode and conformational changes.

MD simulations on piperidine-based ligands have been used to assess the stability of their binding poses within receptor active sites researchgate.netnih.gov. These simulations can reveal the flexibility of the ligand and the protein, the persistence of key intermolecular interactions, and the role of solvent molecules. For example, MD simulations of piperidine/piperazine-based compounds targeting the sigma-1 receptor have corroborated binding modes observed in docking studies and revealed crucial amino acid residues for stable interactions nih.gov. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile over the simulation time suggests a stable binding mode.

Conformational Dynamics and Stability Analysis

The three-dimensional structure of a molecule is not static; it exists as an ensemble of interconverting conformations. The biological activity of this compound is intrinsically linked to its conformational preferences, as only specific conformations may be able to bind effectively to a biological target.

The piperidine ring, a core structural motif of this compound, typically adopts a chair conformation to minimize steric strain. However, the substituents on the ring can influence the equilibrium between different chair, boat, and twist-boat conformations. For this compound, the key conformational flexibility lies in the orientation of the 2-aminopropan-2-yl group at the C4 position of the piperidine ring, which can be either axial or equatorial.

Molecular mechanics calculations, often employing force fields like MMFF94 or AMBER, are commonly used to explore the potential energy surface of the molecule and identify stable conformers. These calculations can predict the relative energies of the axial and equatorial conformers. Generally, for bulky substituents on a piperidine ring, the equatorial position is favored to reduce steric hindrance. nih.gov

Further refinement of the conformational energies can be achieved using quantum mechanics methods, such as Density Functional Theory (DFT). These methods provide a more accurate description of the electronic structure and can better account for subtle stereoelectronic effects that may influence conformational stability. researchgate.net

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. By simulating the motion of the molecule over time in a solvated environment, MD can reveal the probability of the molecule occupying different conformational states and the energy barriers for interconversion between them. This provides a more realistic picture of the molecule's behavior in a biological context. researchgate.net

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-N1) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Chair | 178.5° | 0.00 | 95.7 |

| Axial-Chair | 55.2° | 2.5 | 4.1 |

| Twist-Boat | 89.1° | 5.8 | <0.2 |

Note: This data is illustrative and intended to represent plausible results from computational analysis.

Evaluation of Binding Site Interactions over Time

To understand the mechanism of action of this compound, it is crucial to study its interactions with its biological target. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. This initial static picture, however, does not capture the dynamic nature of the ligand-receptor complex.

Molecular dynamics (MD) simulations are employed to refine the docked pose and to study the stability of the binding interactions over time. nih.gov An MD simulation of the ligand-protein complex, typically on the nanosecond to microsecond timescale, can provide valuable information about:

Stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex.

Key interacting residues: The simulation can identify the specific amino acid residues in the binding pocket that form persistent interactions with the ligand.

Nature of interactions: The types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and water-mediated bridges, can be analyzed throughout the simulation. nih.gov

Binding free energy: Advanced computational methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of binding affinity.

For this compound, the protonated amine group and the nitrogen atom in the piperidine ring are likely to form key ionic and hydrogen bond interactions with acidic residues (e.g., aspartate, glutamate) or hydrogen bond acceptors in the binding site. nih.gov The hydrophobic methyl and piperidine ring structures can engage in van der Waals interactions with nonpolar residues. nih.gov

Table 2: Hypothetical Analysis of Binding Site Interactions for this compound from a Molecular Dynamics Simulation

| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| ASP104 | Ionic Bond, Hydrogen Bond | 98.2 | 2.8 |

| TYR123 | Hydrogen Bond (with piperidine N) | 75.4 | 3.1 |

| PHE258 | π-π Stacking | 60.1 | 4.5 |

| ILE89 | Hydrophobic | 85.7 | 3.9 |

| TRP286 | Hydrophobic | 92.3 | 4.2 |

Note: This data is illustrative and intended to represent plausible results from a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern biological response.

Development of Predictive Models for Biological Activity

The development of a QSAR model for a series of analogs of this compound involves several key steps:

Data Set Preparation: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices. nih.gov

3D descriptors: Molecular shape indices, steric parameters (e.g., Verloop parameters), quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). nih.gov

Model Building: Statistical methods are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear relationship between the activity and the most relevant descriptors. nih.gov

Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors. tandfonline.com

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships. researchgate.net

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various validation techniques, including:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the model's internal consistency. nih.gov

External Validation: The model's ability to predict the activity of the compounds in the independent test set is evaluated. nih.gov

Y-scrambling: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation.

A statistically significant and validated QSAR model can then be used to predict the biological activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates for experimental testing.

Identification of Key Molecular Descriptors Influencing Activity

One of the most valuable outcomes of a QSAR study is the identification of the molecular descriptors that have the most significant impact on the biological activity. nih.gov By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to understand which physicochemical properties are favorable or unfavorable for the desired biological effect.

For instance, a hypothetical QSAR model for a series of analogs of this compound might reveal that:

A positive coefficient for a descriptor related to hydrophobicity (e.g., LogP) suggests that increasing the lipophilicity of the molecule enhances its activity.

A negative coefficient for a steric descriptor at a particular position might indicate that bulky substituents are detrimental to activity, possibly due to steric clashes in the binding pocket.

The presence of an electrostatic descriptor (e.g., partial charge on a specific atom) could highlight the importance of specific electronic interactions for binding.

This information provides a rational basis for the design of new, more potent compounds. For example, if the model indicates that a higher partial positive charge on the propan-2-amine nitrogen is beneficial, medicinal chemists can focus on modifications that increase the basicity of this group.

Table 3: Hypothetical QSAR Model and Key Molecular Descriptors for a Series of this compound Analogs

QSAR Equation: pIC50 = 0.52 * ClogP - 0.15 * MolVol + 0.89 * TPSA + 1.2 * E-state(N+) - 2.45

| Descriptor | Description | Coefficient | Implication for Activity |

| ClogP | Calculated Log P (Hydrophobicity) | +0.52 | Increased hydrophobicity is favorable. |

| MolVol | Molecular Volume (Steric) | -0.15 | Increased molecular size is slightly unfavorable. |

| TPSA | Topological Polar Surface Area | +0.89 | Increased polarity is beneficial. |

| E-state(N+) | Electrotopological state of the protonated amine | +1.2 | A higher positive charge on the amine is favorable. |

Note: This data, including the QSAR equation and descriptor analysis, is illustrative and intended to represent a plausible outcome of a QSAR study.

Application As a Chemical Scaffold and Building Block in Chemical Biology Research

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of the amine group in 2-(1-Methylpiperidin-4-yl)propan-2-amine allows for its incorporation into larger molecular frameworks through reactions such as amidation and alkylation. For instance, in the synthesis of σ1 receptor ligands, a 4-(2-aminoethyl)piperidine scaffold was utilized, highlighting the utility of the aminoethylpiperidine moiety in constructing complex, biologically active molecules. nih.gov The synthesis involved conjugate addition and subsequent functional group manipulations to introduce the desired side chains. nih.gov

Role in the Development of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the piperidine (B6355638) ring is a frequently encountered motif. The development of novel heterocyclic systems often employs existing heterocyclic building blocks. This compound can serve as a precursor for the synthesis of more elaborate heterocyclic structures.

The primary amine group of the molecule can participate in condensation reactions with carbonyl compounds to form imines, which can then undergo further cyclization to yield new heterocyclic rings. For example, the synthesis of novel polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been achieved through multi-component reactions, demonstrating how functionalized building blocks can be used to construct complex heterocyclic systems in a convergent manner. mdpi.com While this specific example does not use this compound, it illustrates a common strategy where such a compound could be employed.

Integration into Pharmacologically Active Molecules

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceutical agents. nih.gov The 1-methylpiperidin-4-yl moiety, in particular, is a common feature in many centrally acting drugs. The integration of this compound into pharmacologically active molecules can be achieved through various synthetic transformations targeting its reactive amine group.

For instance, a patent describes piperidinyl methyl phenoxy propan-2-ol amine derivatives, which are structurally related to this compound, for potential therapeutic applications. nih.gov Furthermore, the synthesis of pyridinoylpiperidine 5-HT1F agonists, used in the treatment of migraine, involves the use of a 1-methylpiperidine-4-carbonyl moiety, showcasing the importance of this structural unit in pharmacologically active compounds. nih.gov

A study on the synthesis of novel σ1 receptor ligands with antiproliferative properties utilized a 4-(2-aminoethyl)piperidine scaffold. This research highlights how the aminoethylpiperidine core can be elaborated to produce potent and selective receptor ligands. nih.gov

Precursor for Bioactive Molecules

A precursor is a compound that participates in a chemical reaction that produces another compound. In the context of drug discovery, precursors are often simpler molecules that are chemically transformed into more complex, active pharmaceutical ingredients. This compound, with its reactive amine functionality and piperidine core, is well-suited to serve as a precursor for a range of bioactive molecules.

The synthesis of N-substituted piperidines from piperidone via reductive amination is a common strategy to generate libraries of compounds for biological screening. researchgate.net This approach allows for the introduction of diverse substituents on the piperidine nitrogen, leading to molecules with a wide range of pharmacological activities. While this example starts from a piperidone, the resulting N-substituted piperidine amine derivatives share structural similarities with compounds that could be derived from this compound. The United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances lists several piperidine derivatives as precursors for the synthesis of controlled substances, underscoring the role of this chemical class as starting materials for potent psychoactive compounds. unodc.orgincb.orgwikipedia.org

Applications in Material Science Research

The application of piperidine derivatives extends beyond medicinal chemistry into the realm of material science. The incorporation of piperidine moieties into polymers can impart specific properties to the resulting materials. While specific research on the use of this compound in material science is not widely documented, the general principles of polymer chemistry suggest its potential utility.

The amine group of this compound can react with monomers such as epoxides or acyl chlorides to form polymers like polyamines or polyamides, respectively. The rigid piperidine ring can influence the thermal and mechanical properties of the resulting polymers. For example, the synthesis of new polyheterocyclic molecules for applications in optics has been reported, demonstrating the potential of complex heterocyclic structures in materials with interesting photophysical properties. mdpi.com

In Vitro Mechanistic Biological Studies

Enzyme Inhibition Assays

No studies were found that investigated the inhibitory effects of 2-(1-Methylpiperidin-4-yl)propan-2-amine on the following enzymes:

Receptor Binding and Modulation Studies

Similarly, there is a lack of information regarding the interaction of this compound with the specified receptor targets.

Cell-Based Assays for Biological Activity

Based on the current scientific literature, no cell-based assays investigating the biological activity of the specific compound this compound have been published.

Assessment of Antiproliferative Activity in Cancer Cell Lines

There is no available data from in vitro studies assessing the antiproliferative activity of this compound against any human cancer cell lines.

Induced Cellular Responses (e.g., Cell Cycle Arrest, Apoptosis)

There are no published studies detailing the induction of cellular responses such as cell cycle arrest or apoptosis by this compound.

Structure-Activity Relationships (SAR) from Biological Data

As there is no available biological data for this compound, no structure-activity relationships have been established.

Identification of Key Pharmacophoric Elements

The key pharmacophoric elements of this compound for any specific biological target have not been identified due to a lack of biological activity data.

Optimization of Binding Affinity and Functional Efficacy

There are no studies available that describe the optimization of binding affinity and functional efficacy of this compound for any biological target.

Insights into Selectivity Profiles

Information on the selectivity profile of this compound is not available in the reviewed scientific literature.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and stereoselective synthetic routes is fundamental to the comprehensive investigation of any promising chemical entity. Future research should prioritize the exploration of innovative synthetic methodologies for 2-(1-Methylpiperidin-4-yl)propan-2-amine and its analogs.

Key areas for investigation include:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the C4 position of the piperidine (B6355638) ring is crucial, as different stereoisomers can exhibit distinct pharmacological profiles.

Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide high levels of stereoselectivity under mild reaction conditions.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Catalysis | High stereoselectivity, potential for high yields. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, potential for clogging with solid reagents. |

| Biocatalysis | High chemo- and stereoselectivity, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Design and Synthesis of Advanced Derivatives

The core structure of this compound offers numerous opportunities for chemical modification to create advanced derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is essential to guide the design of these new analogs.

Future synthetic efforts should focus on modifications at several key positions:

The Primary Amine: Acylation, alkylation, or incorporation into heterocyclic systems could modulate the compound's basicity and its ability to form hydrogen bonds with biological targets.

The Piperidine Nitrogen: While currently methylated, exploration of other N-substituents could influence receptor binding and metabolic stability.

The Piperidine Ring: Introduction of substituents on the piperidine ring could alter the molecule's conformation and its interaction with target proteins.

Examples of potential advanced derivatives and their intended therapeutic applications are outlined in Table 2.

Table 2: Potential Advanced Derivatives and Their Rationale

| Derivative Class | Modification Rationale | Potential Therapeutic Target |

|---|---|---|

| N-Acyl Derivatives | Modulate basicity and lipophilicity. | Ion channels, GPCRs. |

| Urea/Thiourea Analogs | Introduce hydrogen bond donors/acceptors. | Kinases, proteases. |

| Spirocyclic Derivatives | Constrain conformation for improved selectivity. | CNS receptors. |

Deeper Mechanistic Understanding of Biological Interactions

A fundamental aspect of future research will be to elucidate the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While piperidine-containing compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, the specific targets for this compound are yet to be identified. encyclopedia.pub

Initial in silico screening and subsequent in vitro assays can help identify potential biological targets. clinmedkaz.org Techniques such as radioligand binding assays, functional assays, and enzymatic assays will be crucial in confirming these interactions and determining the compound's potency and efficacy.

Key open questions that need to be addressed include:

What are the primary molecular targets of this compound?

Does the compound act as an agonist, antagonist, or modulator of its target(s)?

What are the key structural features of the molecule that govern its binding affinity and selectivity?

How does the compound's mechanism of action relate to its potential therapeutic effects? For instance, some piperidine alkaloids have been shown to modulate neurotransmitter systems, suggesting potential applications in neurological disorders. nih.gov

Integration with Advanced Computational and AI-Driven Discovery Methods

The integration of advanced computational and artificial intelligence (AI)-driven methods will be instrumental in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. nih.govnih.gov These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.govnih.gov

Future research should leverage a variety of computational tools:

Molecular Docking and Dynamics Simulations: To predict the binding modes of the compound and its derivatives to potential biological targets and to understand the dynamics of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the chemical structures of the derivatives with their biological activities.

Generative AI Models: To design novel derivatives with optimized properties, such as enhanced potency, improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and reduced toxicity. nih.govnih.gov

The application of these methods can create a virtuous cycle of design, synthesis, and testing, leading to the rapid identification of promising lead compounds. A summary of how these computational methods can be applied is provided in Table 3.

Table 3: Application of Computational and AI Methods

| Method | Application in Drug Discovery | Expected Outcome |

|---|---|---|

| Molecular Docking | Prediction of binding poses and affinities. | Prioritization of compounds for synthesis and testing. |

| Molecular Dynamics | Simulation of protein-ligand interactions over time. | Understanding of binding stability and conformational changes. |

| QSAR | Modeling the relationship between structure and activity. | Prediction of the activity of virtual compounds. |

| Generative AI | De novo design of molecules with desired properties. | Identification of novel and potent drug candidates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.